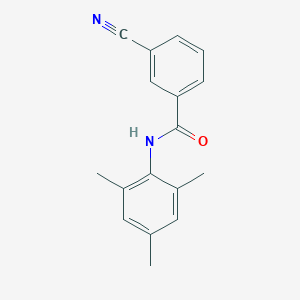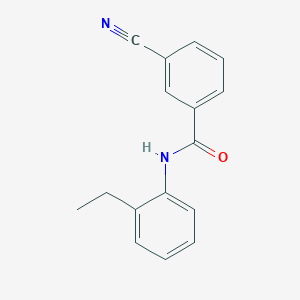
1-(benzenesulfonyl)-N-(3-cyclohexyloxypropyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(benzenesulfonyl)-N-(3-cyclohexyloxypropyl)piperidine-4-carboxamide (CP-122,721) is a chemical compound that belongs to the class of piperidine carboxamides. It is a selective antagonist of the neuropeptide Y (NPY) Y2 receptor and has been found to have potential therapeutic applications in the treatment of obesity, diabetes, and cardiovascular diseases.
Wirkmechanismus
The mechanism of action of 1-(benzenesulfonyl)-N-(3-cyclohexyloxypropyl)piperidine-4-carboxamide involves the selective blockade of the NPY Y2 receptor, which is predominantly expressed in the hypothalamus and plays a key role in regulating food intake and energy metabolism. NPY is a neuropeptide that stimulates food intake and energy storage through activation of the NPY Y1 and Y5 receptors. This compound selectively blocks the NPY Y2 receptor, which is thought to inhibit the orexigenic effects of NPY and promote satiety and energy expenditure.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including reducing food intake and body weight, improving glucose tolerance and insulin sensitivity, lowering blood pressure, and improving endothelial function. These effects are thought to be mediated by the selective blockade of the NPY Y2 receptor, which regulates food intake, energy metabolism, and cardiovascular function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(benzenesulfonyl)-N-(3-cyclohexyloxypropyl)piperidine-4-carboxamide in lab experiments include its high selectivity for the NPY Y2 receptor, its ability to reduce food intake and body weight, and its potential therapeutic applications in the treatment of obesity, diabetes, and cardiovascular diseases. The limitations of using this compound in lab experiments include its potential toxicity and side effects, the need for careful dosing and monitoring, and the need for further research to elucidate its long-term safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on 1-(benzenesulfonyl)-N-(3-cyclohexyloxypropyl)piperidine-4-carboxamide, including further studies on its mechanism of action, its potential therapeutic applications in the treatment of obesity, diabetes, and cardiovascular diseases, and its long-term safety and efficacy. Other future directions include the development of novel NPY Y2 receptor antagonists with improved selectivity, potency, and safety profiles, and the use of this compound as a tool for studying the role of the NPY Y2 receptor in regulating food intake, energy metabolism, and cardiovascular function.
Conclusion:
In conclusion, this compound is a selective antagonist of the NPY Y2 receptor with potential therapeutic applications in the treatment of obesity, diabetes, and cardiovascular diseases. Its mechanism of action involves the selective blockade of the NPY Y2 receptor, which regulates food intake, energy metabolism, and cardiovascular function. This compound has been found to have a range of biochemical and physiological effects, including reducing food intake and body weight, improving glucose tolerance and insulin sensitivity, lowering blood pressure, and improving endothelial function. While there are limitations to using this compound in lab experiments, there are also several future directions for research on this compound, including further studies on its mechanism of action, its potential therapeutic applications, and the development of novel NPY Y2 receptor antagonists.
Synthesemethoden
The synthesis of 1-(benzenesulfonyl)-N-(3-cyclohexyloxypropyl)piperidine-4-carboxamide involves the reaction of 1-(benzenesulfonyl)piperidine-4-carboxylic acid with 3-cyclohexyloxypropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is purified through column chromatography to obtain this compound as a white powder.
Wissenschaftliche Forschungsanwendungen
1-(benzenesulfonyl)-N-(3-cyclohexyloxypropyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of obesity, diabetes, and cardiovascular diseases. It has been found to selectively block the NPY Y2 receptor, which plays a crucial role in regulating food intake, energy metabolism, and blood pressure. This compound has been shown to reduce food intake and body weight in animal models of obesity and to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been found to lower blood pressure and improve endothelial function in animal models of hypertension.
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-N-(3-cyclohexyloxypropyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O4S/c24-21(22-14-7-17-27-19-8-3-1-4-9-19)18-12-15-23(16-13-18)28(25,26)20-10-5-2-6-11-20/h2,5-6,10-11,18-19H,1,3-4,7-9,12-17H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLISOIWIDWAKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCCCNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-(propan-2-ylcarbamoyl)acetamide](/img/structure/B7477148.png)
![[2-(4-Fluoroanilino)-2-oxoethyl] 5-nitrothiophene-2-carboxylate](/img/structure/B7477155.png)
![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanylmethyl)-1,3-benzothiazole](/img/structure/B7477160.png)
![7-Methyl-4-[[1-(4-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one](/img/structure/B7477170.png)
![[4-(1,3,4-oxadiazol-2-yl)phenyl] 3-(1H-indol-3-yl)propanoate](/img/structure/B7477185.png)
![1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B7477190.png)
![2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B7477196.png)
![2-[(Furan-2-ylmethyl)amino]-2-oxoethyl 2-chlorobenzoate](/img/structure/B7477199.png)
![[2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 2,4-dihydroxybenzoate](/img/structure/B7477205.png)



![2-(5-chloro-2-methoxyanilino)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B7477261.png)
![4-Chloro-2-phenyl-5-{[(pyridin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one](/img/structure/B7477263.png)